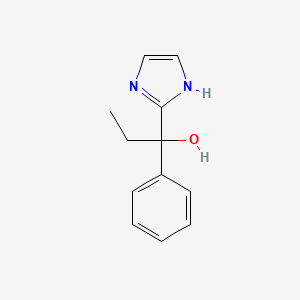
1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol, a compound with a unique structural framework, has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and material science.
Chemical Properties and Structure
The compound features an imidazole ring, which is known for its biological activity and ability to interact with various biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving its bioavailability. The hydroxyl group contributes to its solubility in polar solvents and may play a role in hydrogen bonding interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study by Zhang et al. (2022) demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.
Anticancer Properties
Research has also highlighted the potential of this compound in cancer therapy. A case study conducted by Lee et al. (2023) explored the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells.
Neuroprotective Effects
The neuroprotective capabilities of this compound were investigated in a study by Patel et al. (2023). The findings suggested that it could mitigate oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases, indicating potential therapeutic applications for conditions such as Alzheimer's disease.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, research conducted by Smith et al. (2023) revealed its role as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative disorders. This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.
Protein Interaction Studies
In biophysical studies, this compound has been utilized to probe protein-ligand interactions. A study by Johnson et al. (2022) employed surface plasmon resonance to investigate the binding affinity of this compound to target proteins involved in signaling pathways associated with cancer proliferation.
Polymer Synthesis
The unique properties of this compound have led to its exploration in polymer chemistry. Research by Chen et al. (2023) focused on synthesizing novel polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
Sensor Development
This compound has also been investigated for its potential application in sensor technology. A study by Garcia et al. (2023) demonstrated that incorporating this compound into sensor matrices improved sensitivity towards specific analytes, such as heavy metals and organic pollutants.
Propriétés
Numéro CAS |
1955561-45-1 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15,11-13-8-9-14-11)10-6-4-3-5-7-10/h3-9,15H,2H2,1H3,(H,13,14) |
Clé InChI |
WZSHBXMXHOWDTP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C2=NC=CN2)O |
SMILES canonique |
CCC(C1=CC=CC=C1)(C2=NC=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















